molecular formula C38H26N2O4 B13127163 1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione CAS No. 89868-56-4

1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione

Cat. No.: B13127163
CAS No.: 89868-56-4
M. Wt: 574.6 g/mol
InChI Key: DGIOFEKIJGJHBO-UHFFFAOYSA-N
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Description

2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene-9,10-dione core with two biphenyl groups attached via oxygen atoms at the 2 and 3 positions, and two amino groups at the 1 and 4 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, which is then functionalized with biphenyl groups through nucleophilic substitution reactions. The amino groups are introduced via amination reactions using suitable amine precursors under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted biphenyl and amino compounds. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .

Scientific Research Applications

2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting its function and leading to cell death. As a photosensitizer, it generates reactive oxygen species upon light activation, causing oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-methoxyphenyl)-1,4-diaminoanthracene-9,10-dione
  • 2,3-Bis(4-chlorophenyl)-1,4-diaminoanthracene-9,10-dione
  • 2,3-Bis(4-nitrophenyl)-1,4-diaminoanthracene-9,10-dione

Uniqueness

Compared to similar compounds, 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione exhibits unique properties due to the presence of biphenyl groups, which enhance its electronic and steric characteristics. This makes it particularly suitable for applications in organic electronics and as a photosensitizer in medical treatments .

Properties

CAS No.

89868-56-4

Molecular Formula

C38H26N2O4

Molecular Weight

574.6 g/mol

IUPAC Name

1,4-diamino-2,3-bis(4-phenylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C38H26N2O4/c39-33-31-32(36(42)30-14-8-7-13-29(30)35(31)41)34(40)38(44-28-21-17-26(18-22-28)24-11-5-2-6-12-24)37(33)43-27-19-15-25(16-20-27)23-9-3-1-4-10-23/h1-22H,39-40H2

InChI Key

DGIOFEKIJGJHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3OC5=CC=C(C=C5)C6=CC=CC=C6)N)C(=O)C7=CC=CC=C7C4=O)N

Origin of Product

United States

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